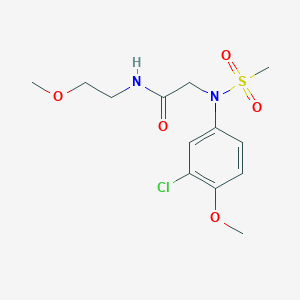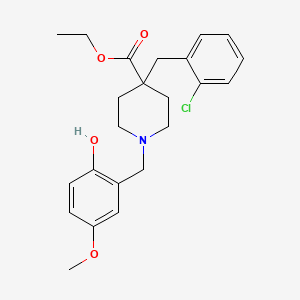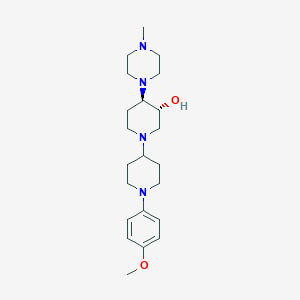
6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-4-(5-methylfuran-2-yl)-N-phenyl-1,4-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-4-(5-methylfuran-2-yl)-N-phenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-4-(5-methylfuran-2-yl)-N-phenyl-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The key steps may include:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the sulfanyl group: This step may involve the reaction of a thiol with an appropriate electrophile.
Attachment of the anilino and furan groups: These groups can be introduced through nucleophilic substitution reactions or via coupling reactions using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-4-(5-methylfuran-2-yl)-N-phenyl-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. Its dihydropyridine core is a common motif in calcium channel blockers, which are used to treat cardiovascular diseases.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-4-(5-methylfuran-2-yl)-N-phenyl-1,4-dihydropyridine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to calcium channels: Similar to other dihydropyridines, it may inhibit calcium influx in cells, affecting muscle contraction and neurotransmitter release.
Enzyme inhibition: The compound may act as an inhibitor of specific enzymes, altering metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another dihydropyridine derivative with similar applications in cardiovascular medicine.
Uniqueness
6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-4-(5-methylfuran-2-yl)-N-phenyl-1,4-dihydropyridine-3-carboxamide is unique due to its specific functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridines.
Properties
IUPAC Name |
6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-4-(5-methylfuran-2-yl)-N-phenyl-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-17-13-14-22(34-17)25-21(15-28)27(35-16-23(32)30-19-9-5-3-6-10-19)29-18(2)24(25)26(33)31-20-11-7-4-8-12-20/h3-14,25,29H,16H2,1-2H3,(H,30,32)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABPTTBXJGPABY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(NC(=C2C(=O)NC3=CC=CC=C3)C)SCC(=O)NC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5228040.png)
![5-[(4-chlorophenyl)methyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B5228056.png)
![ethyl 3-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5228058.png)
![1-[4-(1-adamantyl)phenoxy]-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5228067.png)

![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-methylpyridinium bromide](/img/structure/B5228085.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5228091.png)


![1-[1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B5228115.png)
![3,4,5-trimethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B5228136.png)
![4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]quinoline](/img/structure/B5228143.png)
![4-[5-[[5-(3-Hexadecyl-2,5-dioxopyrrolidin-1-yl)-3-oxo-1,2-dihydroinden-2-yl]sulfanyl]tetrazol-1-yl]benzamide](/img/structure/B5228150.png)
![3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-N-(2-methoxyethyl)propanamide](/img/structure/B5228157.png)
